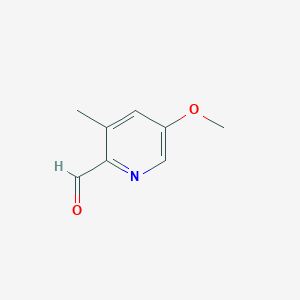![molecular formula C20H20N2O4S B2758227 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide CAS No. 681230-10-4](/img/structure/B2758227.png)
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide is a complex organic compound that features a thiazole ring substituted with a 2,5-dimethoxyphenyl group and an ethoxybenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the 2,5-dimethoxyphenyl and ethoxybenzamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions, such as using phosphorus pentasulfide (P2S5) for thiazole ring formation. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete cyclization and substitution.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis with intermediate purification steps to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve cost-effective production.
化学反应分析
Types of Reactions
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
科学研究应用
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds include other thiazole derivatives and benzamide analogs, such as:
- N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
- N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide
Uniqueness
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-4-26-14-7-5-13(6-8-14)19(23)22-20-21-17(12-27-20)16-11-15(24-2)9-10-18(16)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUXOXJJTYLINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid](/img/structure/B2758148.png)
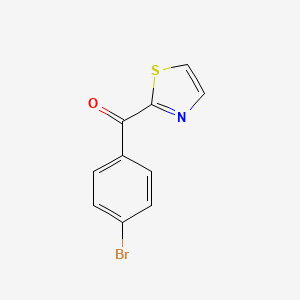
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylquinolin-5-yl)acetamide](/img/structure/B2758150.png)
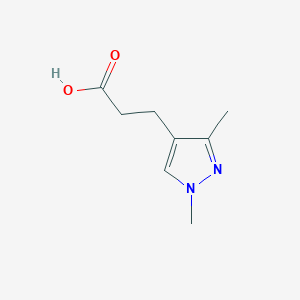
![6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2758153.png)
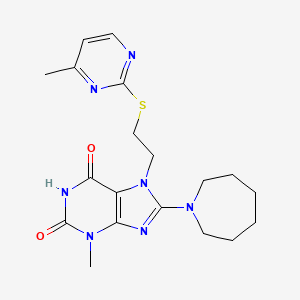

![3-(Pyridin-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2758156.png)
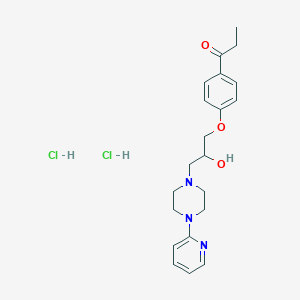
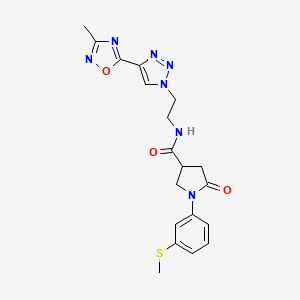

![Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2758164.png)

